molecular formula C10H21NS B15239443 N-[3-(Methylsulfanyl)propyl]cyclohexanamine

N-[3-(Methylsulfanyl)propyl]cyclohexanamine

Cat. No.: B15239443
M. Wt: 187.35 g/mol
InChI Key: GAVPARIQULQYON-UHFFFAOYSA-N
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Description

N-[3-(Methylsulfanyl)propyl]cyclohexanamine is an organic compound with the molecular formula C10H21NS It is characterized by the presence of a cyclohexane ring attached to an amine group, with a propyl chain that includes a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Methylsulfanyl)propyl]cyclohexanamine typically involves the reaction of cyclohexanamine with 3-(methylsulfanyl)propyl halide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Methylsulfanyl)propyl]cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in substitution reactions, forming amides or other derivatives when reacted with acyl chlorides or anhydrides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, anhydrides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-methylsulfanylated cyclohexanamine.

    Substitution: Amides, other substituted derivatives.

Scientific Research Applications

N-[3-(Methylsulfanyl)propyl]cyclohexanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[3-(Methylsulfanyl)propyl]cyclohexanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of the methylsulfanyl group can influence the compound’s binding affinity and specificity. The cyclohexane ring provides structural stability, while the amine group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(Methylsulfanyl)propyl]cyclohexanamine
  • N-[3-(Ethylsulfanyl)propyl]cyclohexanamine
  • N-[3-(Methylsulfanyl)propyl]benzylamine

Uniqueness

This compound is unique due to the specific combination of the cyclohexane ring, the propyl chain, and the methylsulfanyl group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C10H21NS

Molecular Weight

187.35 g/mol

IUPAC Name

N-(3-methylsulfanylpropyl)cyclohexanamine

InChI

InChI=1S/C10H21NS/c1-12-9-5-8-11-10-6-3-2-4-7-10/h10-11H,2-9H2,1H3

InChI Key

GAVPARIQULQYON-UHFFFAOYSA-N

Canonical SMILES

CSCCCNC1CCCCC1

Origin of Product

United States

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